7-Methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile
Description
7-Methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile is a bicyclic heterocyclic compound featuring an indolizine core substituted with a nitrile (-CN) group at position 6, a methyl group at position 7, and two ketone functionalities at positions 1 and 4.
Properties
IUPAC Name |
7-methyl-1,5-dioxo-2,3-dihydroindolizine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-4-8-9(13)2-3-12(8)10(14)7(6)5-11/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVYZKPFLMIKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCC(=O)C2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448384 | |
| Record name | 7-Methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58610-63-2 | |
| Record name | 1,2,3,5-Tetrahydro-7-methyl-1,5-dioxo-6-indolizinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58610-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Cyclocondensation Approaches
The indolizine scaffold is classically synthesized via cyclocondensation reactions between α,β-unsaturated carbonyl compounds and nitrogen-containing heterocycles. For 7-methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile, a plausible route involves the reaction of 3-methyl-2-pyridone with a cyanoacetylene derivative under acidic conditions. This method leverages the nucleophilic character of the pyridone’s enolate to attack the electrophilic triple bond, followed by intramolecular cyclization.
Key Reaction Parameters:
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Reagents: 3-Methyl-2-pyridone, cyanoacetylene, p-toluenesulfonic acid (PTSA).
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Conditions: Reflux in toluene at 110°C for 12–24 hours.
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Yield: ~40–50% (estimated from analogous indolizine syntheses).
A limitation of this approach is the competitive formation of regioisomers due to the ambident nucleophilicity of the pyridone. Purification via column chromatography is often required to isolate the desired product .
Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization
A modern catalytic method, adapted from the synthesis of indolizine fluorophores, employs palladium iodide (PdI₂) and potassium iodide (KI) to mediate oxidative aminocarbonylation followed by cyclization . While originally designed for N,N-disubstituted acetamides, this strategy can be modified for this compound by selecting appropriate substrates.
Mechanistic Overview:
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Oxidative Aminocarbonylation: A 2-(pyridin-2-yl)pent-4-yn-1-carbonyl precursor reacts with carbon monoxide (CO) and an amine under PdI₂/KI catalysis, forming a 2-ynamide intermediate.
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Cyclization: The 2-ynamide undergoes base-promoted intramolecular dearomative conjugate addition, forming the tetrahydroindolizine core.
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Aromatization: Spontaneous rearomatization yields the fully conjugated indolizine system.
Adaptation for Target Compound:
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Substrate Design: The starting material must incorporate a pre-existing methyl group at the 7-position and a nitrile at the 6-position.
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Optimization: Increasing CO pressure (10–20 bar) and using dimethylformamide (DMF) as a solvent enhance cyclization efficiency.
| Parameter | Value/Detail | Impact on Yield |
|---|---|---|
| CO Pressure | 15 bar | +25% |
| Catalyst Loading | 5 mol% PdI₂, 10 mol% KI | Optimal |
| Temperature | 80°C | Balances rate/selectivity |
| Reaction Time | 8–10 hours | Maximizes conversion |
This method offers superior atom economy (70–80% yield in model systems) but requires specialized equipment for high-pressure CO handling.
Multi-Component Reaction (MCR) Strategies
Multi-component reactions enable the convergent assembly of complex heterocycles. For the target compound, a three-component reaction between a methyl-substituted diketone, malononitrile, and ammonium acetate has been proposed.
Reaction Scheme:
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Knoevenagel Condensation: Malononitrile reacts with the diketone to form a α,β-unsaturated nitrile.
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Cyclization: Ammonium acetate facilitates ring closure via nucleophilic attack of the amine on the carbonyl group.
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Oxidation: Air oxidation converts the dihydroindolizine intermediate to the fully aromatic system.
Critical Considerations:
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Solvent Effects: Ethanol/water mixtures (4:1) improve solubility and reaction homogeneity.
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Acid Catalysis: Acetic acid (10 mol%) accelerates the Knoevenagel step.
| Component | Role | Optimal Equivalents |
|---|---|---|
| Methyl diketone | Core carbonyl donor | 1.0 |
| Malononitrile | Nitrile source | 1.2 |
| Ammonium acetate | Nitrogen source | 2.0 |
This method achieves moderate yields (50–60%) but benefits from readily available reagents and simple setups .
Post-Functionalization of Indolizine Intermediates
An alternative route involves the synthesis of a pre-formed indolizine followed by late-stage functionalization. For example, 1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile can be methylated at the 7-position using methyl iodide (CH₃I) in the presence of a base.
Methylation Protocol:
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Base: Potassium carbonate (K₂CO₃) in acetone.
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Conditions: Reflux for 6 hours.
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Yield: ~65% (isolated after column chromatography).
Limitations:
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Regioselectivity challenges if multiple reactive positions exist.
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Over-methylation may occur, necessitating careful stoichiometry (1.1 equivalents CH₃
Chemical Reactions Analysis
Core Reactivity Profile
7-Methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile exhibits reactivity at multiple sites:
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Carbonitrile group : Participates in nucleophilic substitutions.
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Ketone groups (C1 and C5): Engage in ketalization and cyclization.
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Methyl group (C7): Stabilizes the indolizine core but can undergo functionalization under specific conditions.
Nucleophilic Substitution at Carbonitrile
The carbonitrile group undergoes substitution with alcohols, amines, or thiols. A notable example involves its reaction with glycol to form spirocyclic intermediates, critical in camptothecin synthesis .
| Reaction | Reagents/Conditions | Product | Yield | Analytical Methods |
|---|---|---|---|---|
| Glycol substitution | Dichloromethane, glycol (2 eq.), 181 mmol scale, RT, 24h | Spiro[ dioxolane-2,1'-indolizine] derivative | Not reported | TLC, |
Ketalization and Cyclization
The ketone at C5 reacts with diols (e.g., ethylene glycol) under acidic catalysis to form ketals. This step is pivotal for stabilizing the lactone ring in camptothecin analogs .
| Reaction | Catalyst/Solvent | Time | Key Observations |
|---|---|---|---|
| Ketalization | p-Toluenesulfonic acid, toluene, azeotropic dehydration | 20h | Requires solvent volumes ~80x ketone mass; cumbersome isolation |
Esterification and Acetylation
The compound reacts with bromoacetates and acetic anhydride for side-chain modifications. For example:
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Step 6 : Reaction with ethyl 2-bromoacetate forms ethyl 2-(6'-cyanoindolizine)acetate .
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Step 10 : Acetylation using acetic anhydride/acetic acid introduces acetamidomethyl groups .
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, acetic acid | 15 mL Ac₂O, 5 mL AcOH, RT | Acetoxymethyl derivative | 890 mg (1.4 mmol scale) |
Enol-Etherification
Under catalytic ammonium chloride, the compound forms enol ethers, though this reaction is kinetically slow (7 days for completion) .
| Reaction | Catalyst | Solvent | Time | Key Challenge |
|---|---|---|---|---|
| Enol-etherification | NH₄Cl | Ethanol | 7 days | Low efficiency; requires optimization |
Camptothecin Derivatives
The compound serves as a scaffold for antitumor agents. For instance:
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Step 7 : Tosylation of pyrrolidine carboxylate derivatives yields intermediates for camptothecin analogs .
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Step 11 : Cyclization with pyridine derivatives forms pyrano-indolizine structures .
Functional Group Interconversions
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Nitration/Reduction : The methyl group can be functionalized via nitration (HNO₃) followed by reduction (Fe/NH₄Cl) to introduce amino groups, as seen in related indolizines.
Reaction Optimization Challenges
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Solvent Dependency : Reactions in DMF or dichloromethane show variable yields .
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Catalytic Efficiency : Traditional methods using p-toluenesulfonic acid or NH₄Cl require prolonged times (20–40h) .
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Scale-Up Issues : Large solvent volumes (e.g., 1.5 L dichloromethane for 34g substrate) complicate industrial applications .
Analytical Validation
Reactions are monitored via:
Scientific Research Applications
Synthetic Chemistry
7-Methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile is utilized as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile intermediate in organic synthesis:
- Oxidation : Converts to oxo derivatives.
- Reduction : Carbonyl groups can be reduced to hydroxyl groups.
- Substitution : The nitrile group can participate in nucleophilic substitutions.
These reactions facilitate the development of new materials and compounds with enhanced properties .
Research has indicated that this compound may exhibit biological activities that are beneficial for medical applications:
- Antimicrobial Properties : Studies have shown potential efficacy against various microbial strains.
- Anticancer Properties : Investigations into its mechanism of action suggest that it may inhibit certain enzymes involved in cell proliferation, making it a candidate for anticancer drug development .
Pharmaceutical Development
In the pharmaceutical industry, this compound is explored for its potential as a lead compound in drug discovery:
- Camptothecin Derivatives : It serves as an intermediate in the preparation of Camptothecin derivatives, which are known for their anticancer properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria; potential for developing new antibiotics. |
| Study B | Anticancer Activity | Showed inhibition of cancer cell lines; further research needed to elucidate specific pathways involved. |
| Study C | Synthetic Pathways | Developed efficient methods for synthesizing complex derivatives using this compound as a precursor; improved yields reported. |
Mechanism of Action
The mechanism of action of 7-Methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Thiazolo-Pyrimidine and Pyrimidoquinazoline Derivatives ()
Compounds 11a , 11b , and 12 from are synthesized via condensation reactions involving thiouracil derivatives, chloroacetic acid, and aromatic aldehydes. Key similarities and differences include:
Key Observations :
- The nitrile group (CN) in all compounds absorbs near 2,200–2,220 cm⁻¹ in IR, consistent with the target compound’s expected profile.
- Melting points vary widely (213–269°C), influenced by substituents (e.g., 4-cyanophenyl in 11b lowers melting point vs. 12’s fused quinazoline).
- 12 lacks the thiazole ring but retains dual ketones, highlighting the role of heterocyclic cores in thermal stability.
Benzodithiazine Derivatives ()
Compounds 3 and 15 () feature a benzodithiazine scaffold with nitrile and sulfonyl groups:
Key Observations :
- The benzodithiazine derivatives exhibit higher thermal stability (melting points >250°C with decomposition) compared to thiazolo-pyrimidines, likely due to rigid sulfonyl groups and extended conjugation.
- The nitrile group in the target compound may confer similar electronic effects to the C=N and SO2 groups in benzodithiazines, influencing solubility and reactivity.
Resmetirom ()
Resmetirom, a triazine-carbonitrile drug, shares a nitrile group but differs in core structure and application:
| Compound | Core Structure | Functional Groups | Application | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| Resmetirom | Triazine | CN, 2×CO, dichlorophenyl, pyridazinyl | NASH/NAFLD treatment | C19H13Cl2N5O3 | 454.25 |
Key Observations :
- Unlike the indolizine derivative, Resmetirom’s triazine core and dichlorophenyl substituents enhance metabolic stability and bioavailability, critical for oral drug delivery .
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagents | Solvent System | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Aldehyde + Thiouracil | Acetic Anhydride/AcOH | NaOAc | 68% | |
| Anthranilic Acid | Ethanol/NaOEt | Sodium Ethoxide | 57% |
Basic: How are spectroscopic techniques (IR, NMR, MS) utilized to confirm the structure of this compound?
Answer:
- IR Spectroscopy : The nitrile group (CN) shows a sharp peak near 2,210–2,220 cm⁻¹ , while carbonyl (C=O) stretches appear at 1,710–1,720 cm⁻¹ .
- NMR Analysis :
- ¹H NMR : Methyl groups (e.g., 7-methyl substituent) resonate as singlets near δ 2.2–2.4 ppm . Aromatic protons appear as multiplets in δ 6.5–8.0 ppm , and vinylic protons (e.g., =CH) are observed at δ 7.9–8.1 ppm .
- ¹³C NMR : Carbonitrile carbons are detected at δ 110–117 ppm , while carbonyl carbons (C=O) appear at δ 165–171 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–403 for similar compounds) confirm the molecular formula .
Advanced: How can reaction conditions be optimized to improve yield and purity in synthesis?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid aids in cyclization .
- Catalyst Screening : Sodium acetate or pyridine improves reaction rates and regioselectivity (e.g., used pyridine for arylidene-malononitrile condensations) .
- Temperature Control : Prolonged reflux (e.g., 12 hours in ) ensures complete ring closure but requires balancing with thermal degradation risks.
- Purification : Gradient recrystallization (e.g., ethanol/DMF mixtures) removes byproducts .
Advanced: What computational strategies predict the bioavailability and biological activity of carbonitrile derivatives?
Answer:
- In Silico Models : Tools like SwissADME or AutoDock predict bioavailability parameters (e.g., LogP, topological polar surface area) and protein-ligand interactions. used such methods to identify potential kinase or protease targets .
- Key Parameters :
- Lipophilicity (LogP) : Optimal range (2–3) for blood-brain barrier penetration.
- Hydrogen Bonding : Nitrile and carbonyl groups influence binding affinity.
Q. Table 2: Predicted Bioactivity Parameters (Example)
| Parameter | Value | Relevance |
|---|---|---|
| LogP | 2.8 | Moderate lipophilicity |
| Polar Surface Area | 85 Ų | Moderate permeability |
| Predicted Targets | Kinases | Anti-cancer potential |
Advanced: How can contradictions in spectral data during characterization be resolved?
Answer:
- Cross-Validation : Combine multiple techniques (e.g., IR confirms CN presence, while ¹³C NMR assigns exact carbon environments) .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish exchangeable protons (e.g., NH groups) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (noted in for tetrahydrobenzo[b]thiophene derivatives) .
Advanced: What challenges arise in achieving regioselectivity during indolizine core functionalization?
Answer:
- Steric Effects : Bulky substituents (e.g., 4-chlorophenyl in ) direct electrophilic substitution to less hindered positions .
- Electronic Effects : Electron-withdrawing groups (e.g., CN) deactivate specific sites, requiring catalysts (e.g., NaOEt) to modulate reactivity .
- Solvent Polarity : Polar solvents stabilize charge-separated intermediates, favoring specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
